molecular formula C7H3BrF4O B1457595 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol CAS No. 1610471-16-3

2-Bromo-6-fluoro-4-(trifluoromethyl)phenol

Cat. No.: B1457595
CAS No.: 1610471-16-3
M. Wt: 259 g/mol
InChI Key: WEAKVICZJFBSER-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H3BrF4O. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol typically involves the bromination and fluorination of a phenol derivative. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the phenol ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while coupling reactions produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-fluoro-4-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol exerts its effects involves interactions with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups enhances its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-4-(trifluoromethyl)phenol is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-bromo-6-fluoro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAKVICZJFBSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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